1-(Pyridazin-3-yl)piperidine-2,4-dione
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-pyridazin-3-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c13-7-3-5-12(9(14)6-7)8-2-1-4-10-11-8/h1-2,4H,3,5-6H2 |
InChI Key |
OQFCBEIVNIHYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)C2=NN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Example Procedure
- Starting Material: 3,4-pyridinedicarboxylic acid.
- Reagents: Acetic anhydride and hydrazine hydrate.
- Conditions: Reflux in acetic anhydride for 1 hour, followed by addition of hydrazine hydrate and further reflux for 4 hours.
- Outcome: Formation of 2,3-dihydropyrido[3,4-d]pyridazin-1,4-dione with high yield (~98.6%) after crystallization from ethanol/water.
This method provides a robust route to the pyridazinone core, which is structurally related to the piperidine-2,4-dione moiety.
Functionalization of Pyridazine Derivatives
Subsequent steps involve chlorination and substitution reactions to introduce functional groups amenable to coupling with piperidine derivatives.
- Chlorination: 1,4-dichloropyrido[3,4-d]pyridazine is prepared by chlorination of the pyridazinone intermediate.
- Hydrolysis: Controlled hydrolysis in dilute HCl yields 4-chloropyrido[3,4-d]pyridazin-1(2H)-one and 1-chloropyrido[3,4-d]pyridazin-4(3H)-one, which serve as key intermediates.
Coupling with Piperidine Derivatives
The critical step to form 1-(Pyridazin-3-yl)piperidine-2,4-dione involves nucleophilic substitution of the chloro-substituted pyridazine derivatives with piperidine or piperazine derivatives.
General Procedure
- Reactants: 4-chloropyrido[3,4-d]pyridazin-1(2H)-one or 1-chloropyrido[3,4-d]pyridazin-4(3H)-one with piperidine derivatives.
- Solvent: Diethylene glycol.
- Conditions: Heating at 125–140 °C under microwave irradiation for 30–120 minutes.
- Workup: Reaction mixture poured into ice-water, extracted with dichloromethane, dried, and purified by flash chromatography.
- Yields: Variable, e.g., 17.94% for 4-(4-methylpiperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one, 18.42% for 4-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one.
Alternative Synthetic Routes from Patents
A patent (WO2015107494A1) describes processes for preparing pyridazinyl-piperidine derivatives, including isotopic variations and pharmaceutically acceptable salts. The key features include:
- Use of halo-substituted pyridazine intermediates.
- Amino or alkylamino substitutions on the pyridazine ring.
- Reactions conducted under conditions favoring intramolecular interactions critical for biological activity.
Though the patent focuses on broader derivatives, the synthetic principles apply to this compound.
Representative Data Table of Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,4-pyridinedicarboxylic acid | Acetic anhydride, reflux 1 h | Anhydride intermediate | - | Precursor for pyridazinone core |
| 2 | Anhydride intermediate | Hydrazine hydrate, reflux 4 h | 2,3-dihydropyrido[3,4-d]pyridazin-1,4-dione | 98.6 | Crystallized from ethanol/water |
| 3 | Pyridazinone | Chlorination | 1,4-dichloropyrido[3,4-d]pyridazine | 45 | Used without further purification |
| 4 | 1,4-dichloropyrido[3,4-d]pyridazine | Dilute HCl reflux 2 h | 4-chloropyrido[3,4-d]pyridazin-1(2H)-one | 52 | Hydrolysis step |
| 5 | 4-chloropyrido[3,4-d]pyridazin-1(2H)-one + piperidine derivative | Diethylene glycol, microwave 125–140 °C, 30–120 min | This compound derivatives | 18–24 | Purified by chromatography |
Research Findings and Analytical Data
- Spectroscopic Characterization: The synthesized compounds are characterized by FTIR (notable C=O stretch ~1660–1685 cm⁻¹), 1H NMR (signals corresponding to pyridazine and piperidine protons), and HRMS confirming molecular weights.
- Purity and Yield: Purification by flash chromatography and crystallization ensures high purity; yields vary depending on substituents and reaction conditions.
- Microwave-Assisted Synthesis: Use of microwave irradiation significantly reduces reaction times and can improve yields compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridazin-3-yl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
Medicinal Chemistry
Antipsychotic and Cognitive Enhancer Properties
Research has indicated that derivatives of piperidine, including 1-(Pyridazin-3-yl)piperidine-2,4-dione, exhibit significant potential as antipsychotic agents. For instance, studies have shown that modifications to the piperidine structure can enhance cognitive function and have therapeutic effects in models of schizophrenia. The compound's ability to interact with metabotropic glutamate receptors suggests its role as a positive allosteric modulator, which is crucial in the treatment of cognitive deficits associated with neuropsychiatric disorders .
Synthesis of Bioactive Molecules
The compound serves as a precursor for synthesizing various bioactive molecules. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific biological activities. For example, researchers have explored the synthesis of novel piperidine derivatives through palladium-catalyzed reactions, which have shown promising results in enhancing the pharmacological profiles of existing drugs .
Materials Science
Polymer Chemistry
This compound has applications in the development of new polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. The compound's functional groups allow for further modification and cross-linking with other polymeric systems, leading to materials with tailored properties for specific applications such as coatings and adhesives .
Nanocomposite Development
Recent studies have reported the use of this compound in the synthesis of nanocomposites. By integrating this compound into nanostructured materials, researchers have achieved improved electrical conductivity and thermal resistance. These advancements are particularly relevant in electronics and energy storage applications .
Agricultural Chemistry
Pesticide Development
The compound has been investigated for its potential use in the development of new pesticides. Its structural features may confer specific biological activity against pests while minimizing toxicity to non-target organisms. Research is ongoing to evaluate its efficacy and safety profile in agricultural settings .
Plant Growth Regulators
Additionally, this compound may play a role as a plant growth regulator. Studies suggest that it can influence plant growth patterns and stress responses, making it a candidate for enhancing crop yields under adverse conditions .
Case Studies
Mechanism of Action
The mechanism of action of 1-(Pyridazin-3-yl)piperidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Bioactivity and Target Specificity
- Pyridazine vs. Non-Aromatic Substituents: The pyridazine ring in this compound enhances π-π interactions with biological targets compared to aliphatic substituents (e.g., isopropyl in ). Pyridazine derivatives are associated with CNS activity due to their ability to cross the blood-brain barrier .
- Antimicrobial Potential: While 1-(3-Pyridylmethyl)piperidine-2,4-dione shows antimicrobial promise , the pyridazine variant’s activity remains underexplored. However, pyridazine analogues like 3-aldehyde-1-phenylpyridazine derivatives exhibit potent antimicrobial effects against pathogens such as Staphylococcus aureus .
Physicochemical Properties
- Hydrogen Bonding Capacity: The pyridazine substituent increases hydrogen bond acceptors (5 vs.
- Molecular Weight and Lipophilicity : Higher molecular weight and aromaticity in pyridazine derivatives may reduce solubility compared to aliphatic analogues, necessitating formulation optimizations .
Research Findings and Structure-Activity Relationships (SAR)
Substituent Effects on Pharmacokinetics
- Pyridazine Position : Substitution at the 3-position of pyridazine (as in the target compound) is critical for maintaining planar geometry, which facilitates interactions with enzymes or receptors .
- Piperidine-2,4-dione Core: The diketone moiety enhances metabolic stability compared to mono-ketone analogues, as evidenced by improved half-life in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
